2-[(2,3-dimethylphenoxy)methyl]-1H-benzimidazole
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Overview
Description
2-[(2,3-Dimethylphenoxy)methyl]-1H-benzimidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their broad spectrum of biological activities and are considered important pharmacophores in drug discovery. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,3-dimethylphenoxy)methyl]-1H-benzimidazole typically involves the reaction of 2-methyl-1H-benzimidazole with 2,3-dimethylphenoxy methyl chloride in the presence of a strong base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(2,3-Dimethylphenoxy)methyl]-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, where halogenated derivatives can be synthesized.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with oxidized side chains.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of halogenated benzimidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as a therapeutic agent for treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(2,3-dimethylphenoxy)methyl]-1H-benzimidazole involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it has been shown to inhibit the growth of cancer cells by interfering with cell division and inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,5-Dimethylphenoxy)methyl]-1H-benzimidazole
- 2-[(4-Bromophenoxy)methyl]-1H-benzimidazole
- 2-[(2,3-Dimethylphenoxy)methyl]-2-methyloxirane
Uniqueness
2-[(2,3-Dimethylphenoxy)methyl]-1H-benzimidazole is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C16H16N2O |
---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
2-[(2,3-dimethylphenoxy)methyl]-1H-benzimidazole |
InChI |
InChI=1S/C16H16N2O/c1-11-6-5-9-15(12(11)2)19-10-16-17-13-7-3-4-8-14(13)18-16/h3-9H,10H2,1-2H3,(H,17,18) |
InChI Key |
WFEUQUKJXFYDOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC2=NC3=CC=CC=C3N2)C |
Origin of Product |
United States |
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